REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7].S(=O)(=O)(O)O.[CH3:17]O>>[CH3:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=1)[C:6]([O:8][CH3:17])=[O:7]
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Name
|
|
Quantity
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100 g
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Type
|
reactant
|
Smiles
|
CC=1C=C(C(C(=O)O)=CC1)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The solution was refluxed for 18 hours
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Duration
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18 h
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated to about 150 mL, and ethyl acetate (250 mL)
|
Type
|
ADDITION
|
Details
|
was added
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Type
|
WASH
|
Details
|
The ethyl acetate solution was washed twice with saturated aqueous sodium bicarbonate (250 mL portions)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The ethyl acetate solution was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to a clear, reddish-brown liquid
|
Type
|
DISTILLATION
|
Details
|
distilled (oil pump)
|
Type
|
CUSTOM
|
Details
|
to afford a clear, viscous liquid that solidified
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(C(=O)OC)=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98.1 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |